

Remdesivir-d4 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity

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Compound of Interest		
Compound Name:	Remdesivir-d4	
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In the landscape of antiviral drug development and therapeutic drug monitoring, the accurate quantification of agents like Remdesivir is paramount. This guide provides a comparative analysis of the bioanalytical performance of **Remdesivir-d4** as an internal standard, focusing on linearity and sensitivity. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Remdesivir and its primary metabolite, GS-441524, in biological matrices.

Quantitative Performance of Remdesivir Bioanalytical Methods

The use of a stable isotope-labeled internal standard, such as **Remdesivir-d4** or other deuterated/carbon-13 labeled analogues, is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.[1]

Table 1: Linearity and Sensitivity of Remdesivir Quantification



Internal Standard	Analyte(s)	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	LOD (ng/mL)	Correlatio n Coefficie nt (r²)
Remdesivir	Remdesivir	Human Plasma	50 - 5000	50	Not Reported	0.9978[2]
Remdesivir - ² H5	Remdesivir	Human Plasma	0.5 - 5000	0.5	Not Reported	Not Reported[3]
Remdesivir	Remdesivir , GS- 441524	Human Plasma	1 - 5000 (RDV), 5 - 2500 (GS- 441524)	1 (RDV), 5 (GS- 441524)	0.5 (RDV), 2 (GS- 441524)	>0.99[1]
[U-Ring- ¹³ C6]- Remdesivir , [¹³ C5]- GS-441524	Remdesivir , GS- 441524	Human Plasma	100 - 5000 (RDV), 5 - 500 (GS- 441524)	100 (RDV), 5 (GS- 441524)	Not Reported	>0.99[4]
Not Specified	Remdesivir , GS- 441524, GS-704277	Human Plasma	4 - 4000 (RDV), 2 - 2000 (GS- 441524), 2 - 2000 (GS- 704277)	4 (RDV), 2 (GS- 441524 & GS- 704277)	Not Reported	Not Reported[5]
Dapivirine- d11	Remdesivir , GS- 441524	Human Serum	0.0375 - 135 (RDV), 0.375 - 1350 (GS- 441524)	0.0375 (RDV), 0.375 (GS- 441524)	0.0375 (RDV), 0.375 (GS- 441524)	0.998 (RDV), 0.996 (GS- 441524)[6]



Acyclovir	Remdesivir , Favipiravir	Volumetric Absorptive Microsampl	2 - 8000 (RDV)	2	Not Reported	>0.99[7]
	Favipiravir	ing				

Table 2: Comparison of Alternative Internal Standards

Internal Standard	Rationale for Use	Potential Advantages	Potential Disadvantages
Remdesivir-d4/d5/ ¹³ C6 (Stable Isotope Labeled)	Co-elutes with the analyte, providing the most effective compensation for matrix effects and instrument variability.	Highest accuracy and precision. Considered the "gold standard".	Higher cost and less availability compared to structural analogues.[8]
Dapivirine-d11 (Structurally Unrelated)	Used when a stable isotope-labeled standard is unavailable. Chosen for similar extraction recovery and chromatographic behavior.[6]	Lower cost.	May not fully compensate for analyte-specific matrix effects or ionization suppression/enhance ment.
Acyclovir (Structurally Related Analogue)	Acyclovir is a nucleoside analogue with some structural similarities to Remdesivir's core.[7]	More affordable and readily available than stable isotope-labeled standards.	Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention compared to Remdesivir, potentially compromising accuracy.



Experimental Protocols

The following is a generalized experimental protocol for the bioanalysis of Remdesivir in human plasma using a deuterated internal standard, based on common methodologies.[1][2][5]

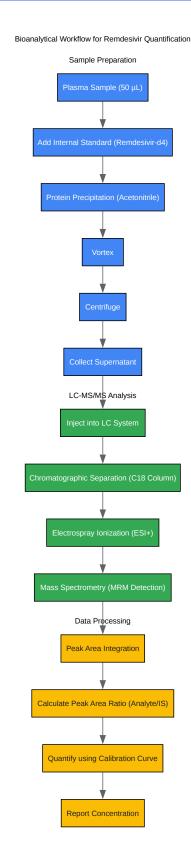
- 1. Sample Preparation (Protein Precipitation)
- To 50 μ L of human plasma, add 10 μ L of the internal standard working solution (e.g., Remdesivir-d5 in methanol).
- Add 100 μL of acetonitrile to precipitate plasma proteins.[4]
- For stabilization of Remdesivir and its metabolites, plasma samples can be treated with formic acid.[5]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.
- 2. Liquid Chromatography
- Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[5]
- Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: Maintained at 40°C.
- 3. Mass Spectrometry
- Instrument: A triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Remdesivir and its internal standard are monitored. For example:
 - Remdesivir: m/z 603.3 → 200.0[1]
 - Remdesivir-¹³C6: m/z 609.3 → 206.0[1]
- 4. Calibration and Quality Control
- Calibration curves are prepared by spiking blank plasma with known concentrations of Remdesivir and a fixed concentration of the internal standard.[4]
- Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.[2]

Visualizations

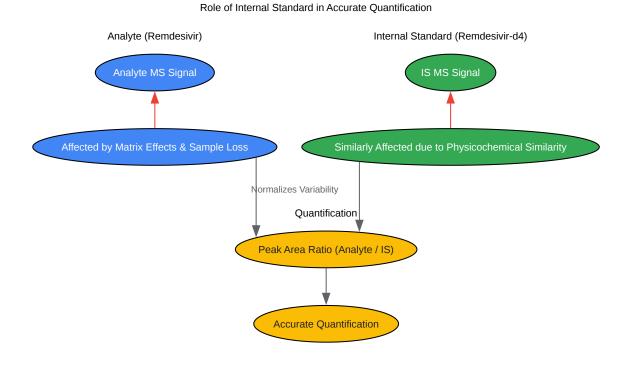




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Bioanalytical workflow for Remdesivir quantification.





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Role of an internal standard in accurate quantification.

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